

# Overcoming poor solubility of LY2365109 hydrochloride in aqueous solutions

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Compound of Interest

Compound Name: LY2365109 hydrochloride

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# Technical Support Center: LY2365109 Hydrochloride

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor aqueous solubility of **LY2365109 hydrochloride**.

# Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of LY2365109 hydrochloride?

A1: **LY2365109 hydrochloride** is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with an IC50 of 15.8 nM for glycine uptake in cells over-expressing human GlyT1a.[1] [2] Its primary application is in neuroscience research, particularly in studies related to glutamatergic neurotransmission.[3] Due to its chemical structure, it is highly hydrophobic, leading to solubility challenges in aqueous media.

**Summary of Chemical Properties** 



Property	Value	Reference
Molecular Weight	421.91 g/mol	[4]
Molecular Formula	C22H28CINO5	[4]
CAS Number	1779796-27-8	[4]
Appearance	White to off-white solid	[2]
Purity	≥98% (HPLC)	

| Target | Glycine Transporter 1 (GlyT1) |[2] |

Q2: My **LY2365109 hydrochloride** is not dissolving in aqueous buffers. Why is this happening?

A2: The poor aqueous solubility of **LY2365109 hydrochloride** is a known issue. One supplier notes its solubility in water is less than 0.1 mg/mL.[2] This is attributed to the compound's lipophilic (hydrophobic) nature. Furthermore, as a hydrochloride salt, its solubility can be suppressed in acidic solutions (like gastric fluid) due to the "common ion effect," where an excess of chloride ions in the solvent can shift the equilibrium away from dissolution.[5][6]

Q3: What are the primary strategies to overcome the poor aqueous solubility of **LY2365109 hydrochloride**?

A3: Several effective strategies can be employed to enhance the solubility of poorly water-soluble drugs. For **LY2365109 hydrochloride**, the most practical approaches for a research setting include:

- Use of Co-solvents: Blending water with miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[7][8]
- Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble drug molecules and increase their apparent water solubility.[9][10][11]
- pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable drugs.[12][13] However, for hydrochloride salts, this must be managed carefully to avoid the





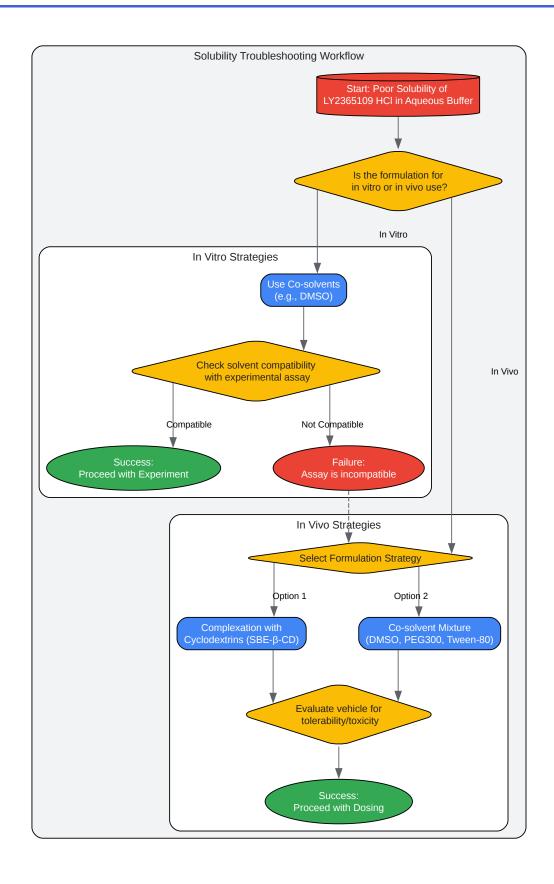


common ion effect.[14]

• Nanoparticle Formulations: Advanced methods like creating nanoparticles can improve solubility and dissolution rates by increasing the surface area of the drug.[15][16]

Below is a decision workflow to help select an appropriate solubilization strategy.









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